Isononyl heptanoate

Description

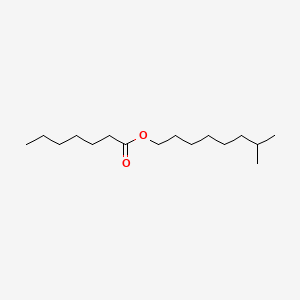

Structure

3D Structure

Properties

CAS No. |

71720-31-5 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

7-methyloctyl heptanoate |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-10-13-16(17)18-14-11-8-7-9-12-15(2)3/h15H,4-14H2,1-3H3 |

InChI Key |

HPZLYWRSZQYGCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Isononyl Heptanoate

Conventional Esterification Routes for Isononyl Heptanoate (B1214049) Production

The cornerstone of isononyl heptanoate synthesis lies in the direct esterification of isononyl alcohol with heptanoic acid. This reversible reaction, often referred to as Fischer-Speier esterification, is typically driven to completion by the removal of water, a byproduct of the reaction. masterorganicchemistry.comgoogle.com

Acid-Catalyzed Esterification Processes for Ester Synthesis

To enhance the reaction rate, strong acids are commonly employed as catalysts. These catalysts function by protonating the carbonyl oxygen of the heptanoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by isononyl alcohol. masterorganicchemistry.com Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. atamanchemicals.comgoogle.com The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the ester. masterorganicchemistry.com

For the synthesis of related esters, such as isononyl isononanoate, catalysts like sulfuric acid have been effectively used. atamanchemicals.com The process for preparing alkylcarboxylic allyl esters, for instance, utilizes p-toluenesulfonic acid as a catalyst. google.com While specific data for this compound is not extensively published, the principles of these acid-catalyzed esterifications are directly applicable.

Optimization of Reaction Parameters in Direct Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the optimization of several key reaction parameters. These include temperature, the molar ratio of reactants, and catalyst concentration.

Temperature: The reaction temperature is a critical factor that influences both the reaction rate and the stability of the catalyst. google.com For the production of plasticizer esters, a category that includes this compound, the reaction is often conducted at elevated temperatures, typically in the range of 175°C to 220°C, to achieve a reasonable reaction rate. google.com However, excessively high temperatures can lead to catalyst degradation and undesirable side reactions.

Molar Ratio of Reactants: The esterification reaction is an equilibrium process. To shift the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is often used. google.com For the synthesis of various esters, the molar ratio of alcohol to acid can range from 3:1 to as high as 8:1 to maximize the conversion of the carboxylic acid. google.com

Catalyst Concentration: The concentration of the acid catalyst also plays a crucial role. While a higher catalyst concentration can accelerate the reaction, it can also increase the potential for corrosion and the formation of byproducts. mdpi.com The optimal catalyst loading is a balance between achieving a desirable reaction rate and minimizing these negative effects. For instance, in the synthesis of benzoate (B1203000) esters, stannous oxalate, an organometallic catalyst, may be used in the range of 0.05% to 1.5% by weight of the alcohol. google.com

The following table provides illustrative reaction conditions for the synthesis of a related ester, allyl n-hexanoate, which can serve as a reference for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | n-Hexanoic acid, Allyl alcohol | google.com |

| Catalyst | p-Toluenesulfonic acid | google.com |

| Initial Temperature | 140°C | google.com |

| Reaction Temperature | 130-140°C | google.com |

| Molar Ratio (Acid:Alcohol) | Approx. 1:1 | google.com |

| Yield | 96% | google.com |

Advanced Catalytic Approaches in this compound Production

To address some of the limitations of conventional methods, such as catalyst recovery and environmental concerns, advanced catalytic systems have been developed. These include homogeneous, heterogeneous, and biocatalytic approaches.

Homogeneous Catalysis for Esterification Reactions

Homogeneous catalysts are soluble in the reaction medium, which allows for high catalytic activity and selectivity under mild reaction conditions. catalysis.de Transition metal complexes are often employed as homogeneous catalysts in various organic transformations, including esterification. catalysis.de For instance, palladium-based catalysts have been studied for the hydroalkoxycarbonylation of olefins to produce esters. researchgate.net

A kinetic study of 1-hexene (B165129) hydromethoxycarbonylation using a PdCl2/6PPh3/5TSA system revealed that the reaction rate is first order with respect to the palladium and alcohol concentrations. researchgate.net While specific studies on this compound are scarce, the principles of homogeneous catalysis suggest that a well-designed catalyst could offer an efficient route to its synthesis. A key challenge in homogeneous catalysis is the separation of the catalyst from the product mixture. cardiff.ac.uk

Heterogeneous Catalysis for Esterification Reactions

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. sigmaaldrich.com This characteristic greatly simplifies the separation of the catalyst from the reaction products, allowing for easy recovery and reuse, which is a significant advantage in industrial processes. sigmaaldrich.com

Solid acid catalysts are a prominent class of heterogeneous catalysts for esterification reactions. mdpi.com These materials, such as acidic clays (B1170129) (montmorillonite) and ion-exchange resins, can effectively catalyze the esterification of fatty acids with alcohols. mdpi.commdpi.com For example, the esterification of stearic acid with various alcohols has been successfully carried out using montmorillonite (B579905) catalysts at 150°C. mdpi.com The reactivity of the alcohol was found to influence the esterification yield. mdpi.com

The table below shows the performance of different acidic clay catalysts in the esterification of stearic acid with ethanol (B145695), which demonstrates the potential of heterogeneous catalysts for similar reactions like the synthesis of this compound.

| Catalyst | Esterification Yield (%) | Reference |

| KSF | ~85 | mdpi.com |

| KSF/0 | >90 | mdpi.com |

| KP10 | ~80 | mdpi.com |

| K10 | <60 | mdpi.com |

Biocatalytic Synthesis of this compound

Biocatalysis, utilizing enzymes as catalysts, offers a green and highly selective alternative for ester synthesis. frontiersin.org Lipases are the most commonly used enzymes for esterification reactions due to their ability to function in non-aqueous environments and their broad substrate specificity. scielo.br The enzymatic synthesis of esters is typically carried out under mild reaction conditions, which minimizes the formation of byproducts and reduces energy consumption. frontiersin.org

The synthesis of diisononyl adipate (B1204190) from adipic acid and isononyl alcohol has been achieved with 100% conversion in 6 hours using an immobilized lipase (B570770) from Thermomyces lanuginosus. researchgate.netresearchgate.net The optimal conditions for this reaction were found to be a temperature of 50°C and a molar ratio of acid to alcohol of 1:3. researchgate.netresearchgate.net

Similarly, the enzymatic synthesis of isoamyl fatty acid esters, including isoamyl hexanoate, has been demonstrated using a cutinase from Rhodococcus bacteria. jmb.or.kr These studies highlight the potential of biocatalysis for the efficient and sustainable production of this compound. The reusability of immobilized enzymes is a key advantage of this approach. frontiersin.org

The following table summarizes the optimal conditions for the biocatalytic synthesis of diisononyl adipate, providing a relevant example for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | Adipic acid, Isononyl alcohol | researchgate.netresearchgate.net |

| Biocatalyst | Immobilized lipase from Thermomyces lanuginosus | researchgate.netresearchgate.net |

| Temperature | 50°C | researchgate.netresearchgate.net |

| Substrate Molar Ratio (Acid:Alcohol) | 1:3 | researchgate.netresearchgate.net |

| Enzyme Loading | 10% (by weight of total substrate) | researchgate.netresearchgate.net |

| Conversion | 100% | researchgate.netresearchgate.net |

| Reaction Time | 6 hours | researchgate.netresearchgate.net |

Immobilized Enzyme Systems in Ester Synthesis

Immobilizing lipases on solid supports is a key strategy to enhance their stability and reusability, making the enzymatic process more economically viable for industrial applications. mdpi.com Immobilization can prevent enzyme aggregation and can lead to higher ester yields compared to soluble enzymes. mdpi.com Various materials have been used as supports, including nylon and hydrophobic materials like octadecyl-Sepabeads. google.comnih.gov

The immobilization process itself can influence the enzyme's activity. For instance, immobilization on hydrophobic supports via interfacial activation can result in a hyperactivated form of the lipase, which is more stable than its soluble counterpart. mdpi.com This method is simple and rapid, often involving just mixing the enzyme solution with the support. mdpi.com Immobilized lipases have demonstrated excellent operational stability. For example, a nylon-immobilized lipase from Candida cylindracea retained about one-third of its initial activity after 72 days of repeated use. nih.gov Similarly, immobilized lipase beads have shown nearly complete retention of activity for up to 10 cycles. researchgate.net

The choice of support and immobilization technique is crucial. Lipases from Candida rugosa have been immobilized on layered double hydroxides (LDHs) by physical adsorption, a simple and cost-effective method. researchgate.net This approach has shown promise for the synthesis of methyl adipate. researchgate.net Another study demonstrated the successful use of a packed-bed reactor with nylon-immobilized lipase for the continuous synthesis of various esters. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.com These principles include maximizing atom economy, minimizing waste, using renewable resources, and improving energy efficiency. kahedu.edu.inacs.org

Atom Economy and Waste Minimization Strategies in Ester Production

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the final product. acs.orgjocpr.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. acs.org Reactions with high atom economy are inherently less wasteful. Esterification, in principle, can be a high atom economy reaction, as the main by-product is water.

Waste minimization is a core principle of green chemistry. kahedu.edu.in In the context of ester production, this involves reducing or eliminating the use of hazardous solvents and reagents. nih.gov Traditional esterification processes often use strong acids as catalysts, which can lead to corrosive waste streams. Biocatalytic methods, as discussed earlier, avoid this issue. mdpi.com Furthermore, designing processes that allow for the recycling of catalysts and solvents is a key strategy for waste reduction. nih.gov

Solvent-Free Reaction Systems for Esterification

Conducting reactions without the use of organic solvents, known as solvent-free or neat systems, is a significant step towards greener chemical synthesis. google.comnih.gov Solvents often account for a large portion of the waste generated in chemical processes. nih.gov

Several studies have demonstrated the feasibility of solvent-free enzymatic esterification. The synthesis of various esters, including those with structures similar to this compound, has been successfully achieved in solvent-free media. uminho.ptresearchgate.netnih.gov For example, the immobilized lipase Novozym® 435 has been used to synthesize 2-ethylhexyl 2-methylhexanoate from the corresponding acid and alcohol in a solvent-free system, achieving a 99% conversion. researchgate.net Similarly, immobilized Candida antarctica lipase has been used for the synthesis of adipate esters in a solvent-free system, offering higher volumetric productivity compared to solvent-based systems. researchgate.net

Table 2: Research Findings on Solvent-Free Ester Synthesis

| Enzyme | Ester Synthesized | Key Findings | Reference |

| Chemically modified Thermomyces lanuginosus lipase (cmLTL) | Heptyl heptanoate and other hydrophobic esters | Capable of producing esters with yields >50% in solvent-free conditions. | nih.gov |

| Immobilized Candida antarctica lipase (Novozym® 435) | 2-ethylhexyl 2-methylhexanoate | Achieved 99% conversion at 80 °C with a 20% molar excess of alcohol. | researchgate.net |

| Immobilized Candida antarctica lipase | Di-oleyl adipate | High conversion yield achieved with low enzyme amounts in a stirred-tank reactor. | researchgate.net |

Application of Renewable Resources in Precursor Production

The seventh principle of green chemistry encourages the use of renewable feedstocks. acs.org The precursors for this compound, isononyl alcohol and heptanoic acid, can potentially be derived from renewable resources.

Isononyl alcohol is traditionally produced from the dimerization of butene followed by hydroformylation. atamanchemicals.com However, there is growing interest in producing the precursor, isobutene, through fermentation processes, which would provide a renewable route to isononyl derivatives. google.com

Heptanoic acid, a seven-carbon fatty acid, is less common in nature than even-numbered fatty acids. However, various biomass sources can be processed to yield a range of platform chemicals, including organic acids. mdpi.comresearchgate.net Lignocellulosic biomass, for instance, can be converted into sugars, which can then be fermented to produce a variety of chemicals. researchgate.net While direct production of heptanoic acid from biomass is not yet a widespread industrial process, research into the conversion of biomass to valuable chemicals is an active area. For example, 2-ethylhexanol can be used to produce isononanoic acid. google.com

Energy Efficiency Considerations in Synthesis

Designing for energy efficiency is the sixth principle of green chemistry. acs.org Chemical synthesis should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. researchgate.net

Enzymatic reactions, which typically occur under mild temperature and pressure conditions, are inherently more energy-efficient than many traditional chemical processes that require high heat and pressure. mdpi.comscispace.com The use of highly active catalysts, such as the hyperactivated immobilized lipases, can further reduce reaction times and, consequently, the energy required for the process. mdpi.com

Process intensification techniques, such as using continuous flow reactors instead of batch reactors, can also improve energy efficiency. numberanalytics.com Continuous reactors allow for better control over reaction parameters and can minimize energy losses. numberanalytics.com Additionally, innovative heating methods, like Joule-heated interfacial catalysis, are being explored to deliver heat directly to the catalytic sites, minimizing thermal losses and enhancing energy efficiency in esterification reactions. nih.gov The use of reactive distillation, where reaction and separation occur in the same unit, has also been shown to lead to significant energy savings in ester production. acs.org

Precursor Synthesis and its Influence on this compound Production

The manufacturing pathway and resultant purity of this compound are fundamentally dependent on the synthetic routes chosen for its precursors: isononyl alcohol and heptanoic acid. The methodologies employed to produce these initial reactants dictate the isomeric distribution, impurity profile, and ultimately the performance characteristics of the final ester.

Isononyl Alcohol Production Methods

Isononyl alcohol (INA) is not a single compound but rather a mixture of C9 primary alcohol isomers. The composition of this mixture is a direct result of the manufacturing process, which predominantly starts from C4 olefins. The two primary industrial methods for its synthesis are the Oxo process (hydroformylation) and the Prins reaction.

The most common route is the hydroformylation of octene isomers , often referred to as the Oxo process. chemicalbook.comwikipedia.org This multi-step method begins with the dimerization of butene, which produces a complex mixture of isomeric octenes. wikipedia.orgatamanchemicals.com These octenes then react with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically containing rhodium or cobalt, to form isononyl aldehydes. google.com In the final step, these aldehydes are hydrogenated to produce the isomeric mixture known as isononyl alcohol. google.com The specific isomers present in the final product depend on the butene feedstock and the conditions of the dimerization and hydroformylation reactions. chemicalbook.com

A second, more recently described method involves a Prins reaction followed by hydrogenation . google.com In this process, isooctene is reacted with formaldehyde (B43269) using an acid catalyst under high temperature and pressure. google.com The resulting intermediate is then catalytically hydrogenated to yield isononyl alcohol. google.com This route offers an alternative pathway to the C9 alcohol, potentially yielding a different isomeric distribution compared to the traditional Oxo process.

| Method | Starting Materials | Key Steps | Catalyst Examples | Notes |

|---|---|---|---|---|

| Hydroformylation (Oxo Process) | Butene, Synthesis Gas (CO + H₂) | 1. Dimerization of butene to isooctenes. 2. Hydroformylation of isooctenes to isononyl aldehydes. 3. Hydrogenation of aldehydes to isononyl alcohol. google.com | Rhodium or Cobalt complexes (Hydroformylation) | The predominant industrial method; produces a complex mixture of isomers. chemicalbook.comatamanchemicals.com |

| Prins Reaction | Isooctene, Formaldehyde, Hydrogen | 1. Prins reaction of isooctene and formaldehyde to an intermediate. 2. Hydrogenation of the intermediate to isononyl alcohol. google.com | Acid catalyst (Prins reaction), Hydrogenation catalyst | An alternative synthetic route. google.com |

Heptanoic Acid Production Methods

Heptanoic acid, a seven-carbon straight-chain carboxylic acid, can be produced through several distinct synthetic pathways, utilizing both petrochemical and oleochemical feedstocks.

A primary industrial method is the oxidation of heptanal (B48729) . ontosight.aiprocurementresource.com Heptanal itself is commonly synthesized via the hydroformylation of hexene. procurementresource.com The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or through catalytic air oxidation in the presence of a transition metal catalyst. procurementresource.comorgsyn.org

An important bio-based route involves the pyrolysis of castor oil . castoroil.in The main constituent of castor oil, ricinoleic acid, is subjected to pyrolysis, which cleaves the molecule to yield heptanal and undecylenic acid. castoroil.in The resulting heptanal is then separated and oxidized, often using air, to produce heptanoic acid. castoroil.in This method provides a pathway from a renewable, agricultural feedstock.

A less common approach involves direct fermentation . Certain microorganisms can convert carbon sources, such as a combination of ethanol and propionic acid, into longer-chain carboxylic acids, including heptanoic acid. google.com This biotechnological route avoids harsh chemical processes and reliance on petrochemical or pyrolytic methods, although scaling for industrial production can be challenging. google.com

The purity of the final heptanoic acid is influenced by the chosen method. For instance, distillation residues from the oxidation of heptanal can contain by-products like fatty acid esters and aldehydes that must be removed. ontosight.ai

| Method | Primary Feedstock | Key Steps | Notes |

|---|---|---|---|

| Oxidation of Heptanal | Hexene (petrochemical) | 1. Hydroformylation of hexene to heptanal. 2. Oxidation of heptanal to heptanoic acid. procurementresource.com | Common industrial route; purification is required to remove by-products. ontosight.ai |

| Pyrolysis of Castor Oil | Castor Oil (oleochemical/renewable) | 1. Pyrolysis of ricinoleic acid to yield heptanal. 2. Oxidation of heptanal to heptanoic acid. castoroil.in | Utilizes a renewable feedstock. castoroil.in |

| Fermentation | Ethanol, Propionic Acid | Microbial conversion of carbon sources to heptanoic acid. google.com | A biotechnological pathway presented as a potentially efficient alternative. google.com |

The choice of synthesis for both isononyl alcohol and heptanoic acid directly impacts the production of this compound. The isomeric complexity of the alcohol precursor, a result of the butene dimerization and hydroformylation steps, translates directly to the final ester product, which exists as a corresponding mixture of this compound isomers. Similarly, any impurities or by-products from the heptanoic acid synthesis, such as other fatty acids, can lead to the formation of undesired esters during the final esterification step if not rigorously removed. Therefore, the purification of both precursors is a critical step that influences the final purity, properties, and performance of this compound.

Advanced Analytical and Characterization Techniques for Isononyl Heptanoate

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in isononyl heptanoate (B1214049).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules like isononyl heptanoate. wiley.comjchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) provides information on the number of different kinds of protons and their relative numbers. jchps.com For this compound (C16H32O2), the spectrum would show characteristic signals for the protons in the isononyl and heptanoate moieties. uni.lu The protons on the carbon adjacent to the ester oxygen (from the isononyl alcohol part) would appear at a distinct chemical shift compared to the protons on the carbon adjacent to the carbonyl group (from the heptanoic acid part). The complex branching of the isononyl group would result in a series of overlapping multiplets.

¹³C NMR (Carbon-13 NMR) complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would have a characteristic chemical shift in the downfield region (around 170-180 ppm). The carbons attached to the ester oxygen would also show distinct shifts.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the complete structural assignment of this compound. wiley.comcore.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~173 |

| Methylene group α to C=O (-CH₂-COO) | ~2.2-2.4 (triplet) | ~34 |

| Methylene group α to ester oxygen (-O-CH₂-) | ~4.0-4.2 (triplet) | ~65 |

| Methyl groups in isononyl chain (-CH₃) | ~0.8-1.0 (multiplets) | ~14 |

| Methylene groups in chains (-CH₂-) | ~1.2-1.7 (multiplets) | ~22-32 |

Note: These are predicted values and actual experimental values may vary slightly.

Mass Spectrometry (MS) for Compound Identification and Purity Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. researchgate.netlibretexts.org In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (256.47 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C16H32O2). uni.lu

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for esters include cleavage at the ester linkage, leading to the formation of acylium ions and alkoxide fragments. This data is crucial for confirming the identity of the compound and for identifying any impurities present. libretexts.org The isotopic distribution pattern, particularly the M+1 peak, can further corroborate the elemental composition. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

| [M+H]⁺ | 257.2475 | Protonated molecular ion |

| [M+Na]⁺ | 279.2294 | Sodium adduct of the molecular ion |

| [M]⁺ | 256.2397 | Molecular ion |

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. savemyexams.comedinst.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. savemyexams.comwebassign.net The IR spectrum of this compound will prominently feature a strong absorption band around 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an ester. wfu.edu Additionally, C-O stretching vibrations will appear in the region of 1000-1300 cm⁻¹. The presence of numerous C-H bonds in the alkyl chains will result in strong absorption bands around 2850-2960 cm⁻¹. wfu.edu

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. edinst.comlongdom.orgmdpi.com While also probing vibrational modes, Raman selection rules differ from IR, often providing complementary information. edinst.com For this compound, the C=O stretch would also be observable in the Raman spectrum, though typically weaker than in the IR spectrum. The C-C and C-H vibrations of the long alkyl chains would give rise to distinct Raman signals. Raman spectroscopy can be particularly useful for quantitative analysis and for studying molecular structure in different physical states. longdom.orgspectroscopyonline.com

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| C=O (Ester) | Stretching | 1735 - 1750 (Strong) | 1735 - 1750 (Moderate) |

| C-O | Stretching | 1000 - 1300 (Strong) | 1000 - 1300 (Weak) |

| C-H (Alkyl) | Stretching | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| C-H (Alkyl) | Bending | 1375 - 1465 (Moderate) | 1375 - 1465 (Moderate) |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.commedistri.swiss It is extensively used for the analysis of volatile and semi-volatile compounds like this compound. epa.gov

In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. youtube.com For this compound, a non-polar or medium-polarity capillary column is typically used. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

The separated components then enter the mass spectrometer, where they are ionized and detected. medistri.swiss This allows for definitive identification of this compound and any related impurities, such as unreacted starting materials (isononyl alcohol and heptanoic acid) or by-products. epa.govresearchgate.net GC-MS is also used to determine the isomeric distribution of the isononyl group.

Table 4: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| GC Column | DB-5ms or similar non-polar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless or Split |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 250-300°C) |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. longdom.orgjasco-global.com While this compound can be analyzed by GC, HPLC offers an alternative, particularly when dealing with complex cosmetic formulations where other components may not be suitable for GC analysis.

For the quantitative determination of this compound, a reversed-phase HPLC method is typically employed. nih.gov In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.govcabidigitallibrary.org

Detection is commonly achieved using a UV detector if the analyte has a chromophore, or more universally with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as this compound itself does not have a strong UV chromophore. cabidigitallibrary.org By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. jasco-global.comeurachem.org

Table 5: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| HPLC Column | C18 or C8 reversed-phase column |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and/or methanol (B129727) with water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | Controlled, often slightly above ambient (e.g., 30-40°C) |

Other Specialized Characterization Methods

Beyond the primary analytical techniques, a deeper understanding of the physicochemical properties of this compound can be achieved through other specialized characterization methods. These techniques provide valuable data on the thermal behavior and elemental composition of the compound, which are crucial for its application in various industries, particularly in cosmetics and lubricants.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, an ester primarily used as an emollient and lubricant, thermal analysis provides critical insights into its stability, purity, and performance under varying temperature conditions. ontosight.ai The two most relevant techniques for this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. cir-safety.org This technique is instrumental in determining the thermal stability and decomposition profile of this compound. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. fraunhofer.de

Interactive Data Table: Representative TGA Data for Fatty Acid Esters

| Ester Type | Onset Decomposition Temperature (°C) | Key Observations |

| C16 Methyl Ester | ~200 | Single-stage decomposition |

| C18 Methyl Ester | ~220 | Higher stability with longer chain |

| Branched Chain Ester | >230 | Increased stability due to branching |

Note: This table presents typical data for fatty acid esters to illustrate the expected thermal behavior of this compound, as specific data for this compound is not publicly available.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. ocl-journal.org DSC can detect endothermic and exothermic processes, providing information on melting point, crystallization temperature, and glass transition temperature (Tg). rsc.org

For an emollient ester like this compound, which is a liquid at room temperature, DSC analysis would be particularly useful for characterizing its behavior at low temperatures. atamanchemicals.com The analysis would likely reveal a glass transition temperature, which is characteristic of amorphous materials, rather than a sharp melting point. The DSC thermogram would show a step-like change in the heat capacity at the Tg. This property is significant for cosmetic formulations, as it can affect the texture and feel of a product upon application to the skin, especially in different climates. Some long-chain esters may also exhibit crystallization and melting peaks at sub-ambient temperatures. rsc.org

Interactive Data Table: Representative DSC Data for Cosmetic Esters

| Ester Type | Glass Transition (Tg) (°C) | Melting Point (Tm) (°C) | Key Observations |

| Isopropyl Myristate | Approx. -100 | - | Amorphous solid at low temperatures |

| Cetyl Palmitate | - | ~50 | Waxy solid with a distinct melting point |

| Isononyl Isononanoate | Below -20 | - | Remains liquid at low temperatures |

Note: This table includes data for common cosmetic esters to provide a comparative context for the expected thermal properties of this compound.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a pure organic substance like this compound, elemental analysis serves as a crucial quality control measure to confirm its identity and purity. The most common method is combustion analysis, which determines the mass percentages of carbon (C), hydrogen (H), and oxygen (O).

The molecular formula for this compound is C₁₆H₃₂O₂. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

To calculate the theoretical elemental composition, the molar masses of the constituent elements are used (C: 12.01 g/mol , H: 1.008 g/mol , O: 16.00 g/mol ).

Molecular Weight of this compound (C₁₆H₃₂O₂): (16 * 12.01) + (32 * 1.008) + (2 * 16.00) = 192.16 + 32.256 + 32.00 = 256.416 g/mol

Percentage of Carbon (C): (192.16 / 256.416) * 100% = 74.94%

Percentage of Hydrogen (H): (32.256 / 256.416) * 100% = 12.58%

Percentage of Oxygen (O): (32.00 / 256.416) * 100% = 12.48%

Experimental results from elemental analysis of a synthesized batch of this compound should closely match these theoretical values. Any significant deviation could indicate the presence of impurities, such as residual reactants (isononyl alcohol or heptanoic acid) or by-products. For instance, a patent for a cosmetic composition containing a kojic acid ester reported elemental analysis results to confirm the structure of the synthesized compound, a common practice in chemical synthesis. google.com

Interactive Data Table: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Typical) | Allowable Deviation (%) |

| Carbon (C) | 74.94 | 74.8 - 75.1 | ± 0.2 |

| Hydrogen (H) | 12.58 | 12.5 - 12.7 | ± 0.1 |

| Oxygen (O) | 12.48 | By difference | - |

Note: The experimental values are representative and would be expected to fall within a narrow range of the theoretical values for a high-purity sample.

Environmental Fate and Biodegradation of Isononyl Heptanoate

Environmental Pathways and Distribution

The environmental distribution of isononyl heptanoate (B1214049) is dictated by its high lipophilicity (fat-loving nature) and low water solubility. Upon release into the environment, it is expected to partition from the aqueous phase to solid matrices such as soil, sludge, and sediment.

Hydrolysis Mechanisms in Aqueous Environments

As an ester, isononyl heptanoate is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the parent alcohol (isononyl alcohol) and carboxylic acid (heptanoic acid). This reaction is a primary abiotic degradation pathway in aqueous environments. jeeadv.ac.in

The rate of ester hydrolysis is highly dependent on pH. The reaction can be catalyzed by both acids (H+) and bases (OH-). jeeadv.ac.inchemrxiv.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis. chemrxiv.org

The half-life for hydrolysis of long-chain alkyl esters like this compound in a neutral pH environment (pH 7) is generally long, potentially extending to months or even years. nih.gov However, under environmentally relevant acidic (pH < 5) or alkaline (pH > 8) conditions, the rate of hydrolysis would be significantly accelerated. chemrxiv.org

Sorption to Solids and Sediments

Sorption is a critical process that governs the mobility and bioavailability of chemicals in the environment. Due to its very low water solubility and high estimated octanol-water partition coefficient (Log Kow ≈ 6.5), this compound is expected to exhibit strong sorption to organic matter in soil and sediments. episuite.dev

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption. It can be estimated from Log Kow. For this compound, the estimated Koc would be high, likely in the range of 10,000 - 50,000 L/kg.

Based on this high Koc value, this compound is classified as having low to slight mobility in soil. This implies that upon release, the compound will be strongly bound to soil and sediment particles, limiting its potential to leach into groundwater or be transported in surface water.

Volatilization and Atmospheric Degradation Pathways

Volatilization is the process by which a substance transfers from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while volatilization from soil is primarily influenced by its vapor pressure. episuite.dev

Despite its low vapor pressure, the high estimated Henry's Law constant for this compound suggests it has a potential to volatilize from water bodies to the atmosphere. Once in the troposphere, the primary degradation pathway for organic compounds is through reaction with photochemically produced hydroxyl (OH) radicals. episuite.dev

The rate of this atmospheric oxidation can be estimated using structure-activity relationship models like the Atmospheric Oxidation Program (AOPWIN™). episuite.devepa.gov Based on its structure as a long-chain branched alkane ester, the estimated atmospheric half-life of this compound is predicted to be short.

Table 2: Estimated Environmental Degradation and Partitioning of this compound Values are estimated based on QSAR models (e.g., EPI Suite™).

| Parameter | Estimated Value / Prediction | Environmental Significance |

|---|---|---|

| Atmospheric Oxidation Half-life (AOPWIN™) | ~18 hours | Indicates rapid degradation in the atmosphere; not expected to persist or undergo long-range transport. episuite.dev |

| Soil Sorption Coefficient (Koc) | ~25,000 L/kg | Indicates very strong binding to soil and sediment organic carbon, resulting in low mobility. episuite.dev |

| Aerobic Biodegradation | Likely "Readily Biodegradable" | Expected to be rapidly mineralized in aerobic environments like surface water and topsoil. epa.gov |

| Anaerobic Biodegradation | Expected to biodegrade | Degradation is possible but likely slower than in aerobic conditions. epa.gov |

Biodegradation Processes and Mechanisms

Biodegradation is the breakdown of organic matter by microorganisms, and it is the primary mechanism for the ultimate removal of many organic chemicals from the environment. ambujasolvex.com Esters derived from fatty acids are generally considered to be biodegradable. acme-hardesty.com

Aerobic Biodegradation Studies

Aerobic biodegradation occurs in the presence of oxygen and is the most common and rapid form of biological degradation in environmental compartments like surface waters, upper soil layers, and activated sludge wastewater treatment plants. researchgate.net

While specific experimental data for this compound are not available, its structure suggests it would be a suitable substrate for microbial enzymes. The expected pathway involves enzymatic hydrolysis of the ester bond by esterases, yielding isononyl alcohol and heptanoic acid. Both of these breakdown products are substances that can be further metabolized by microorganisms through pathways like beta-oxidation for the fatty acid.

Standard screening tests, such as those described in OECD Guideline 301, are used to assess "ready biodegradability". oecd.orgoecd.org A substance is considered readily biodegradable if it achieves a high percentage of mineralization (e.g., >60% conversion to CO2) within a 28-day period. aropha.com QSAR models (e.g., BIOWIN™) predict that simple, long-chain esters are likely to meet the criteria for ready biodegradability. epa.gov

Table 3: Predicted Outcome of a Ready Aerobic Biodegradation Test (OECD 301B) This table represents a predicted outcome based on the compound's structure and QSAR models.

| Test Day | Predicted % Biodegradation (as % of ThCO2) | Status |

|---|---|---|

| 0 | 0% | Test initiated |

| 7 | ~15% | Lag phase/initial degradation |

| 14 | ~50% | Rapid degradation phase |

| 28 | >60% | Pass level for "Ready Biodegradability" achieved |

Anaerobic Biodegradation Studies

Anaerobic biodegradation occurs in oxygen-depleted environments such as deep sediments, flooded soils, and anaerobic digesters in wastewater treatment plants. nih.govsitubiosciences.com This process is generally slower and involves a consortium of different types of microorganisms. europa.eu

The potential for a substance to biodegrade under these conditions can be assessed using screening tests like OECD Guideline 311. bpcinstruments.com This test measures the production of biogas (methane and carbon dioxide) from the test substance in the presence of an anaerobic sludge inoculum over a period of up to 60 days. nih.govbpcinstruments.com

As with aerobic degradation, the initial step would be the hydrolysis of the ester bond. The resulting isononyl alcohol and heptanoic acid would then be fermented and methanized by the anaerobic microbial community. While expected to be biodegradable under anaerobic conditions, the rate would likely be slower than under aerobic conditions, and a longer acclimation period for the microorganisms may be required. researchgate.net

Table 4: Predicted Outcome of an Anaerobic Biodegradation Test (OECD 311) This table represents a predicted outcome based on the compound's structure and QSAR models.

| Test Day | Predicted % Biodegradation (as % of ThGP) | Status |

|---|---|---|

| 0 | 0% | Test initiated |

| 15 | ~10% | Slow initial degradation |

| 30 | ~35% | Ongoing degradation |

| 60 | ~60% | Significant biodegradation observed |

Microbial Community Dynamics in Degradation

The biodegradation of complex organic molecules like this compound in the environment is rarely carried out by a single microbial species. Instead, it is typically the result of the synergistic metabolic activities of a diverse microbial consortium. These consortia can consist of various bacteria and fungi that work together to break down the ester into simpler, less harmful substances.

Research into the degradation of structurally similar compounds, such as branched-chain fatty acids and other esters, reveals the importance of microbial consortia. Different microorganisms within the community may possess specialized enzymatic capabilities. For instance, some microbes may initiate the degradation process by hydrolyzing the ester bond, yielding isononyl alcohol and heptanoic acid. Subsequent degradation of these intermediates is then carried out by other members of the community. Key microorganisms identified in the degradation of aromatic alkanoic acids with branched alkyl chains include species of Burkholderia, Pseudomonas, and Sphingomonas. nih.gov This cooperative metabolism allows for a more efficient and complete breakdown of the parent compound than would be possible by any single species alone. The dynamics of the microbial community can shift during the degradation process, with populations of specific degraders increasing as the substrate becomes available.

Factors Influencing Biodegradation Rates

The rate at which this compound biodegrades in the environment is influenced by a combination of its chemical structure and various environmental factors.

Chemical Structure: The molecular structure of an ester plays a significant role in its biodegradability. For this compound, the presence of branched chains in the isononyl alcohol moiety can influence the rate of microbial attack. Studies on other branched aromatic alkanoic acids have shown that an increase in alkyl chain branching can reduce the rate of biotransformation. nih.gov The position and extent of branching can create steric hindrance, making it more difficult for microbial enzymes to access and break down the molecule.

Environmental Factors: Several external factors can significantly impact the rate of biodegradation:

Temperature: Microbial activity is highly dependent on temperature. Generally, warmer temperatures, within the optimal range for the degrading microorganisms, will accelerate the rate of biodegradation.

pH: The pH of the soil or water can affect both the microbial community composition and the activity of their enzymes. Most microbial degradation occurs under neutral or near-neutral pH conditions.

Oxygen Availability: Aerobic biodegradation, which occurs in the presence of oxygen, is typically a more rapid and complete process for many organic compounds compared to anaerobic degradation. The availability of oxygen is therefore a critical factor in environments such as soil and surface water.

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. A lack of these nutrients can limit the growth of the degrading microbial population, thereby slowing down the biodegradation process.

Persistence Assessment Methodologies

To assess the persistence of chemical substances like this compound in the environment, standardized laboratory tests are employed. These tests provide data on the extent and rate of biodegradation under controlled conditions.

Laboratory-Scale Biodegradation Testing (e.g., OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for testing the biodegradability of chemicals. The OECD 301 series of tests are designed to assess the "ready biodegradability" of a substance, which indicates its potential for rapid and ultimate degradation in the environment. oecd.org

For a branched ester like this compound, the following OECD 301 tests could be applicable:

OECD 301B (CO₂ Evolution Test): This test measures the amount of carbon dioxide produced by microorganisms as they degrade the test substance. A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO₂ production within a 10-day window during the 28-day test period.

OECD 301F (Manometric Respirometry Test): This method determines the oxygen consumed by microorganisms during the degradation of the test substance. Similar to OECD 301B, a 60% degradation level within a 10-day window is required for a substance to be classified as readily biodegradable. nih.gov

The table below presents hypothetical results for a branched ester, illustrating the type of data generated from these tests.

| Test Guideline | Parameter Measured | Duration (days) | % Biodegradation | 10-day Window | Result |

| OECD 301B | CO₂ Evolution | 28 | 65 | Met | Readily Biodegradable |

| OECD 301F | Oxygen Consumption | 28 | 70 | Met | Readily Biodegradable |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Simulation Tests for Environmental Conditions

While ready biodegradability tests provide a conservative estimate of a substance's degradability, simulation tests are designed to provide more realistic information about its fate in specific environmental compartments like water, soil, or sediment. These tests are conducted under conditions that more closely mimic the natural environment.

For instance, if a substance does not pass the ready biodegradability screening, higher-tier simulation studies such as OECD 309 (Aerobic Mineralization in Surface Water) might be conducted. This test provides a degradation half-life in a specific environmental medium, which is a key parameter for persistence assessment. These studies often use radiolabeled test compounds to track the formation of degradation products and non-extractable residues.

Environmental Impact Assessment Methodologies for Ester Compounds

Life Cycle Assessment (LCA) Frameworks for Chemical Substances

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or substance throughout its life cycle. The framework for conducting an LCA is outlined in the ISO 14040 and 14044 standards. An LCA for a chemical substance like this compound would consider the following stages:

Goal and Scope Definition: Defining the purpose of the assessment and the boundaries of the system to be studied (e.g., cradle-to-gate or cradle-to-grave).

Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy) and outputs (emissions, waste) at each stage of the life cycle.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes categories such as global warming potential, acidification potential, and ecotoxicity.

For cosmetic ingredients like esters, LCA studies have been used to compare the environmental footprint of different production methods (e.g., enzymatic versus chemical synthesis). For example, an LCA on the emollient ester myristyl myristate revealed that enzymatic production had a lower environmental impact across several categories, including energy consumption and global warming potential, when compared to traditional chemical synthesis. researchgate.net Such assessments provide valuable information for developing more sustainable chemical products and processes. aethic.com

Mechanistic Studies of Isononyl Heptanoate in Biological Systems Non Human Focus

Biochemical Pathway Investigations

The breakdown and processing of isononyl heptanoate (B1214049) in biological systems are anticipated to follow the general pathways of lipid metabolism, primarily involving enzymatic hydrolysis and subsequent catabolism of its constituent parts.

Upon entering a biological system, the initial and most crucial step in the metabolism of isononyl heptanoate is its hydrolysis. This reaction is catalyzed by esterase enzymes, which break the ester bond to yield isononyl alcohol and heptanoic acid. cir-safety.org This process is a fundamental aspect of lipid metabolism, which involves the breakdown of fats for energy and the synthesis of structural and functional lipids. wikipedia.org

The resulting products, isononyl alcohol and heptanoic acid, are then expected to enter their respective metabolic pathways:

Heptanoic Acid Metabolism: As a medium-chain fatty acid, heptanoic acid is likely to undergo β-oxidation within the mitochondria and peroxisomes. wikipedia.org This process systematically shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. Acetyl-CoA can then enter the citric acid cycle to generate ATP, the primary energy currency of the cell. wikipedia.org

Isononyl Alcohol Metabolism: The metabolic fate of isononyl alcohol, a branched-chain alcohol, is less straightforward. It is likely to be oxidized first to an aldehyde and then to a carboxylic acid. The resulting branched-chain carboxylic acid would then be further metabolized through pathways that can handle branched structures, potentially involving α-oxidation or ω-oxidation before entering the β-oxidation pathway.

Esterases are a broad class of hydrolases that play a critical role in the metabolism of esters. mdpi.comoaepublish.com The susceptibility of an ester to hydrolysis by esterases is influenced by the chemical structure of the ester, particularly the chain length of the acyl and alcohol groups. tandfonline.comnih.gov

Research on various esterases has shown that their activity can be highly specific. For instance, some esterases show a preference for esters with shorter acyl chains, with activity decreasing as the chain length increases. tandfonline.com Conversely, other esterases are more effective at hydrolyzing esters with longer carbon chains. nih.gov The branched nature of the isononyl alcohol portion of this compound may also influence which specific esterases can efficiently catalyze its hydrolysis. While direct studies on this compound are not available, it is reasonable to expect that it serves as a substrate for a range of carboxylesterases found in various tissues. oaepublish.com

The table below summarizes the general characteristics of esterase activity based on studies of various ester substrates, which can be extrapolated to predict the enzymatic hydrolysis of this compound.

| Enzyme Type | Substrate Preference (Acyl Chain Length) | Potential for this compound Hydrolysis | Reference |

| Carboxylesterases | Varies; some prefer short to medium chains, others long chains. | High | oaepublish.comtandfonline.comnih.gov |

| Lipases | Typically hydrolyze triglycerides and water-insoluble esters. | Moderate, as some lipases exhibit broad substrate specificity. | mdpi.com |

Molecular Interaction Studies

Beyond its role in metabolism, this compound, like many volatile and semi-volatile organic compounds, has the potential to interact with sensory receptors, particularly olfactory receptors.

Olfactory receptors (ORs) are a large family of G protein-coupled receptors (GPCRs) responsible for detecting a vast array of odorant molecules. researchgate.netbiorxiv.org The binding of an odorant molecule to an OR initiates a signal transduction cascade that ultimately leads to the perception of smell. biorxiv.org

The interaction between an odorant and an OR is highly specific and is determined by the three-dimensional structure of both the ligand and the receptor's binding pocket. biorxiv.orgnih.gov Factors such as the odorant's size, shape, and functional groups are critical for binding. biorxiv.org

While there is no direct evidence of this compound binding to specific olfactory receptors, its molecular properties—a C16 ester with a branched alcohol moiety—make it a plausible ligand for certain ORs. uni.lu The study of how different fatty acids and esters interact with ORs reveals that both the carbon chain length and the presence of functional groups influence binding affinity and receptor activation. biorxiv.org It is hypothesized that the volatile nature of this compound allows it to enter the nasal passages and interact with the olfactory epithelium, where it may bind to one or more of the hundreds of different OR types. biorxiv.org

The table below outlines the key determinants in odorant-receptor binding, which would apply to the potential interaction of this compound with olfactory receptors.

| Determinant | Description | Relevance to this compound | Reference |

| Molecular Size and Shape | The ligand must fit within the receptor's binding pocket. | The size and branched structure of this compound would determine its specificity for certain ORs. | biorxiv.org |

| Functional Groups | The ester group is a key functional feature that can form hydrogen bonds or other interactions with amino acid residues in the binding pocket. | The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor. | biorxiv.org |

| Hydrophobicity/Lipophilicity | The carbon chains of the odorant interact with hydrophobic residues in the binding pocket. | The long alkyl chains of this compound contribute to its hydrophobic character, facilitating interaction with nonpolar regions of the receptor. | nih.gov |

Research on Isononyl Heptanoate Derivatives and Analogues

Synthesis and Characterization of Related Fatty Acid Esters

The synthesis of fatty acid esters, including those related to isononyl heptanoate (B1214049), is primarily achieved through two main chemical pathways: esterification and transesterification. cir-safety.org

Esterification is a direct reaction between a carboxylic acid (like heptanoic acid or its analogues) and an alcohol (such as isononyl alcohol or other branched alcohols). This reaction is typically catalyzed by an acid. A series of even-numbered fatty acid esters (from C2 to C18) have been synthesized by reacting them with p-[N,N-bis(2-chloroethyl)amino]phenol. nih.gov Similarly, various fatty esters based on oleic and ricinoleic acid have been created using alcohols like isopropanol (B130326) and polyols such as ethylene (B1197577) glycol and pentaerythritol. iastate.edu The general reaction is as follows:

R-COOH (Fatty Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O

Transesterification involves the exchange of an organic group of an ester with the organic group of an alcohol. This method is often used to convert triglycerides (found in vegetable oils) into different fatty acid esters. researchgate.net For instance, biolubricants can be produced through a two-stage transesterification process, starting with the methanolysis of vegetable oils to obtain fatty acid methyl esters (FAMEs), which are then transesterified with long-chain polyols like trimethylolpropane (B17298) (TMP). researchgate.netocl-journal.org Another study demonstrated the synthesis of methionyl esters from butter oil via transesterification. researchgate.net

Biocatalytic Synthesis: An increasingly common and more sustainable approach involves the use of enzymes, particularly lipases, as catalysts. mdpi.com Lipase-catalyzed esterification has been successfully used to produce various branched esters suitable as biolubricants from linear fatty acids and branched alcohols. mdpi.com For example, a cutinase enzyme from Rhodococcus bacteria has been used to synthesize a range of isoamyl fatty acid esters. jmb.or.kr

Characterization: Once synthesized, the esters undergo rigorous characterization to determine their structure and purity. Common analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to verify the chemical structure of the synthesized esters. researchgate.net

Differential Scanning Calorimetry (DSC): Employed to determine thermal properties such as melting point (m.p.) and heat of fusion. researchgate.net

Chromatography (GC-MS/GC-FID): Gas chromatography coupled with mass spectrometry or flame ionization detection is used to identify and quantify the esters in a mixture. researchgate.net

Rheometers: High-precision rheometers are used to analyze rheological properties like viscosity at various temperatures. researchgate.net

Comparative Studies of Ester Homologues and Analogues

Comparative studies of ester homologues and analogues are essential for understanding how structural variations impact performance. These studies often focus on properties relevant to lubricant and cosmetic applications, such as viscosity, pour point, and oxidative stability.

One study compared esters derived from pelargonic acid (a C9 acid, similar to heptanoic acid) with those from oleic acid. nih.gov The results showed that pelargonate esters exhibited lower viscosities and higher pour points than their oleate (B1233923) counterparts. However, due to the absence of double bonds in their structure, the pelargonates demonstrated significantly higher resistance to oxidation, a crucial property for lubricants exposed to high temperatures and oxygen. nih.gov

Another investigation focused on the boundary lubrication properties of various fatty esters synthesized from oleic and ricinoleic acids. iastate.edu The study found that the lubricity of these esters was directly affected by their chemical structures, suggesting that molecular packing on metal surfaces plays a key role. iastate.edu Esters like 2,3-butanediol (B46004) monooleate and butyl ricinoleate (B1264116) showed particularly promising lubricant properties. iastate.edu

The table below summarizes findings from a comparative study of diesters synthesized from various diols and saturated fatty acids, highlighting the influence of the diol structure on key properties. colab.ws

| Diol Used in Synthesis | Viscosity at 40°C (mPa·s) | Crystallization Temperature (°C) |

|---|---|---|

| 1,2-Ethanediol | 48.1 | 47.5 |

| 1,2-Propanediol | 41.1 | 10.7 |

| 1,3-Propanediol | 42.5 | 29.5 |

| 1,2-Butanediol (B146104) | 39.2 | -1.5 |

| 1,3-Butanediol (B41344) | 36.9 | -4.1 |

| 1,4-Butanediol | 41.7 | 30.2 |

As shown in the table, the use of branched diols like 1,2-butanediol and 1,3-butanediol resulted in esters with significantly lower crystallization temperatures, which is advantageous for low-temperature applications (improved cold flow). colab.ws

Structure-Property Relationships in Branched Ester Families

The relationship between the chemical structure of an ester and its physical properties is a fundamental aspect of materials science. In branched ester families, several structural factors have a pronounced effect on performance characteristics.

Effect of Branching: The presence of branching in the hydrocarbon chain is a critical factor influencing an ester's properties.

Low-Temperature Performance: Branching disrupts the regular packing of molecules, which inhibits crystallization. This leads to lower melting points and pour points, improving the cold flow properties of lubricants. researchgate.netresearchgate.netresearchgate.net Studies have shown that branched diols significantly enhance the low-temperature properties of diesters. colab.ws For example, anteiso-fatty acid esters (branched at the third carbon from the methyl end) generally have significantly lower melting points than their iso-ester counterparts (branched at the second carbon). researchgate.net

Viscosity: While the length of the fatty acid chain is a primary determinant of viscosity, branching can cause a slight reduction in viscosity due to increased steric hindrance between molecules. researchgate.netcolab.ws

Hydrolytic Stability: A highly branched structure can act as a physical barrier, impeding the access of water to the ester linkage. aston-chemicals.com This steric hindrance enhances the ester's hydrolytic stability. aston-chemicals.com

Effect of Chain Length:

Viscosity: The viscosity of esters generally increases with the length of the fatty acid or alcohol chain. researchgate.netnih.govcolab.ws This is due to increased intermolecular van der Waals forces between the longer hydrocarbon chains.

Crystallization Temperature: Longer, linear chains can pack more easily into a crystal lattice, leading to higher crystallization and melting temperatures. researchgate.net

Effect of Functional Groups:

Polarity and Stability: The polarity of the ester influences its interaction with other substances. aston-chemicals.com Increasing the number of ester groups per molecule (e.g., by using polyols like trimethylolpropane or pentaerythritol) generally leads to higher viscosity. nih.gov

Unsaturation: The presence of double bonds (unsaturation) in the fatty acid chain lowers the crystallization temperature. researchgate.net However, it can also decrease oxidative stability, as double bonds are susceptible to oxidation. researchgate.net

The table below illustrates the relationship between the structure of various pelargonic acid esters and their resulting properties.

| Alcohol Used in Synthesis | Ester Structure | Viscosity at 40°C (mPa·s) | Pour Point (°C) | Oxidation Stability (Rancimat, 110°C) |

|---|---|---|---|---|

| 2-Ethylhexanol | Monoester (Branched) | 6.1 | < -57 | > 48h |

| Ethylene Glycol | Diester (Linear) | 18.4 | -12 | > 48h |

| Trimethylolpropane | Triester (Branched) | 32.8 | -51 | > 48h |

| Pentaerythritol | Tetraester (Branched) | 51.3 | -36 | > 48h |

This data clearly shows that increasing the number of ester groups (from monoester to tetraester) significantly increases viscosity. nih.gov The high degree of branching in the polyol-based esters also contributes to very low pour points, making them suitable for high-performance lubricant formulations. nih.gov All pelargonate esters, being saturated, exhibit excellent oxidative stability. nih.gov

Industrial Chemical Applications and Formulation Research

Isononyl Heptanoate (B1214049) as a Component in Lubricant Formulations

Isononyl heptanoate is utilized in the formulation of synthetic lubricants, where it contributes to the modification of rheological properties and acts as a performance additive.

The addition of this compound to synthetic oils can influence their flow and viscosity characteristics. The rheological properties of a lubricant are critical for its performance, affecting film strength, load-carrying capacity, and behavior across a range of temperatures. icm.edu.pl The interaction between the base oil and additives like this compound has a significant impact on these properties. mdpi.com While specific studies detailing the precise rheological modifications by this compound are not abundant in the public domain, the general principles of ester additives in lubricants suggest it can contribute to a desirable viscosity profile and shear stability. google.com The formulation of lubricants often involves a complex interplay of base stocks and additives to achieve the desired rheological behavior for specific applications. icm.edu.plgoogle.com

Below is a table summarizing the properties of esters used in lubricant formulations, including this compound.

| Ester | Kinematic Viscosity Ratio (150°C/100°C) | Viscosity Index |

| This compound | 0.629 | 160.3 |

| Isodecyl Pelargonate | 0.633 | 142.8 |

| Dibutyl Adipate (B1204190) | 0.646 | 100.9 |

| Ethylhexyl palmitate | 0.574 | 155.4 |

| Data sourced from patent information regarding low viscosity ester lubricants. google.com |

Role in Fragrance Chemistry as a Solvent or Fixative

In the fragrance industry, this compound can serve as a solvent or a fixative. ontosight.ai Solvents are crucial for dissolving solid fragrance components and ensuring a homogenous mixture, while fixatives are used to reduce the volatility of fragrance compounds, thereby prolonging the scent's longevity. alphaaromatics.comjustia.com While many substances are used for these purposes, esters like this compound are valued for their compatibility with a wide range of fragrance materials. google.com The International Fragrance Association (IFRA) maintains a transparency list of fragrance ingredients, which includes various functional ingredients like solvents and fixatives used in the industry. ifrafragrance.org

Research on this compound in Material Science Applications (e.g., related esters as plasticizers)

In material science, esters with structures similar to this compound are extensively researched and used as plasticizers, particularly for polymers like polyvinyl chloride (PVC). google.com Plasticizers are additives that increase the flexibility and workability of a material. google.com While direct research on this compound as a primary plasticizer is not widely published, the principles of its chemical structure—a branched alkyl ester—are relevant to this application. alzointernational.com Research in this field is ongoing, with a focus on developing new plasticizers, including various alkyl succinate (B1194679) mixtures and polyol esters, to meet evolving performance and regulatory demands. google.comgoogle.com The synthesis of these esters often involves the reaction of an alcohol, such as isononyl alcohol, with a carboxylic acid or its derivative. google.comwikipedia.org

Process Development for Large-Scale Production and Purification

The industrial production of esters like this compound typically involves the esterification of an alcohol (isononyl alcohol) with a carboxylic acid (heptanoic acid). ontosight.ai This reaction is a classical Fischer-type esterification, which can be catalyzed by an acid. cir-safety.org For large-scale production, either batch or continuous processes can be employed, with the choice depending on production scale and efficiency requirements. atamanchemicals.com Modern production methods can achieve high yields, often up to 90-95%, through optimization of reaction conditions such as temperature, pressure, and catalyst choice. atamanchemicals.com Purification of the final product is typically achieved through distillation or filtration to remove byproducts and unreacted starting materials. atamanchemicals.com The development of efficient and scalable production processes is crucial for the commercial viability of industrial chemicals.

Q & A

Basic Research Questions

Q. How can phase equilibrium data for heptanoate esters be experimentally determined in liquid-liquid extraction systems?

- Methodology : Ternary systems (e.g., Water-Carboxylic Acid-Heptanoate ester) are analyzed at controlled temperatures (e.g., 288.15–308.15 K). Solubility curves and tie-line data are measured via cloud-point titration. Distribution coefficients (ratio of acid concentration in organic/aqueous phases) and separation factors are calculated. Validation uses Othmer-Tobias, Bachman, and Hand correlations to ensure data reliability .

Q. What standardized protocols exist for quantifying heptanoate esters in food or cosmetic matrices?

- Methodology : Gas chromatography (GC) paired with mass spectrometry (MS) or flame ionization detection (FID) is recommended. Internal standards (e.g., deuterated analogs like methyl heptanoate-6,6,7,7,7-d5) improve precision. Sample preparation involves liquid-liquid extraction with solvents like ethyl heptanoate, followed by centrifugation and filtration to remove interferents .

Q. How can researchers address low-abundance heptanoate detection in metabolite profiling?

- Methodology : In short-chain fatty acid (SCFA) analyses, low-abundance heptanoate may be excluded to avoid skewed statistical outcomes. Log-transformation and standardization of data (e.g., z-scores) are applied post-detection. Univariate analyses (e.g., ANOVA) identify significant metabolites, with missing data handled via imputation or exclusion based on detection thresholds .

Advanced Research Questions

Q. What computational strategies optimize binding affinity studies of heptanoate derivatives with β-cyclodextrin (βCD)?

- Methodology : Binding Energy Distribution Analysis Method (BEDAM) scales host-guest interactions using λ values (e.g., 0.001–1.0) in replica exchange molecular dynamics (REMD). Free energy landscapes identify stable binding orientations (UP/DOWN states). Stratified-UWHAM integrates uncoupled simulations across λ states to compute binding free energies, overcoming orientation-flipping barriers .

Q. How do pharmacokinetic parameters inform heptanoate metabolism in clinical studies?

- Methodology : After oral administration of triheptanoin, plasma heptanoate exhibits multi-peak concentration profiles. Key parameters include apparent clearance (CL/F: 4.31–6.05 L/hr/kg), protein binding (~80%), and metabolic conversion to β-hydroxypentanoate (BHP) and β-hydroxybutyrate (BHB). Non-compartmental analysis (NCA) models absorption kinetics, while urine excretion studies confirm minimal renal elimination .

Q. How can psychometric functions resolve discrepancies in olfactory detection thresholds for heptanoate esters?

- Methodology : Thresholds for esters (e.g., ethyl heptanoate vs. ethyl propanoate) are measured using forced-choice triangulation. Mixture studies employ dose-response curves to assess synergistic/antagonistic effects. Data normalization (e.g., ROC curves) accounts for inter-individual variability, with ANOVA or mixed-effects models addressing platform-specific detection biases .

Data Contradiction and Analysis

Q. What statistical approaches reconcile conflicting reports on heptanoate’s metabolic relevance?

- Methodology : Meta-analyses aggregate data from targeted metabolomics (e.g., SCFA profiling) and pharmacological studies. Contradictions arise from sample preparation (e.g., centrifugation protocols affecting heptanoate recovery) or detection limits (e.g., GC-MS vs. LC-MS). Robustness checks (e.g., leave-one-out cross-validation) and sensitivity analyses clarify context-dependent outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.